2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of an indolizine ring system, a phenyl group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate electrophile.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction between a thioamide and an α-haloketone.
Coupling of the Indolizine and Thiazole Rings: The indolizine and thiazole rings are coupled through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indolizine ring.
Reduction: Alcohol derivatives of the acetamide moiety.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-(2-phenylindolizin-3-yl)acetamide: Lacks the thiazole ring, which may result in different biological activity.
2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)butyramide: Contains a butyramide moiety, which may affect its pharmacokinetic properties.
Uniqueness
2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both the indolizine and thiazole rings, which contribute to its distinct chemical and biological properties. The combination of these rings in a single molecule may enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.
Properties
IUPAC Name |
2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-17(18(24)21-19-20-9-11-25-19)16-15(13-6-2-1-3-7-13)12-14-8-4-5-10-22(14)16/h1-12H,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLFHFVSBXKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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